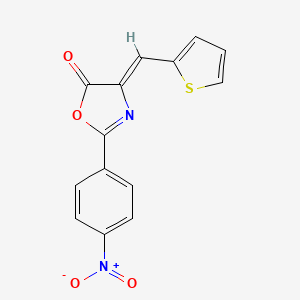

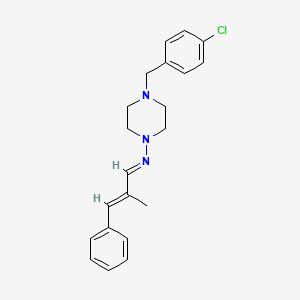

![molecular formula C22H26N6O B5588241 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5588241.png)

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule of interest falls into a broader class of compounds known as pyrazolo[3,4-d]pyrimidines, which have garnered attention due to their potent biological activities and applications in various fields. These compounds have been extensively studied for their antiviral, anticancer, and antimicrobial properties, among others.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step chemical reactions, starting from simple precursors to more complex structures. A notable method for synthesizing these compounds includes the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions to introduce various substituents that enhance the compound's biological activity (Chern et al., 2004). Another approach involves microwave-assisted synthesis, which offers a rapid and efficient route to obtain pyrazolo[3,4-d]pyrimidine derivatives with desired functional groups (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal intricate details about the compound's conformation, hydrogen bonding patterns, and overall molecular geometry, which are crucial for understanding its interaction with biological targets. For instance, compounds in this class have shown varied crystalline structures, demonstrating the importance of substituents in determining the compound's overall structure and properties (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo a range of chemical reactions, enabling the introduction of various functional groups that modulate the compound's biological activity. These reactions include N-alkylation, C-H activation, and the formation of fused heterocyclic systems, which are critical for enhancing the compound's pharmacological profile. The ability to undergo diverse chemical transformations makes these compounds versatile scaffolds for drug development (Abdelriheem et al., 2017).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its LD50 and its potential to cause irritation or sensitization .

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical properties, it might be studied for potential use in materials science or other areas .

Propriétés

IUPAC Name |

1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-18-10-11-28(25-18)21-16-20(23-17-24-21)26-12-14-27(15-13-26)22(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-11,16-17H,5,8-9,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLZXXWKERXCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

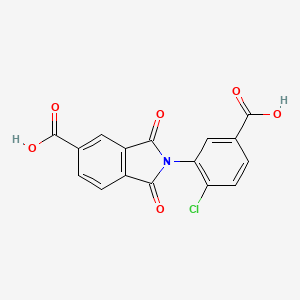

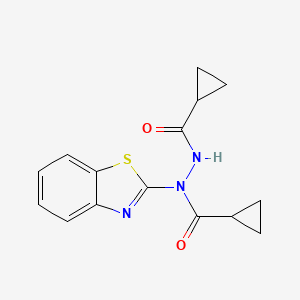

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

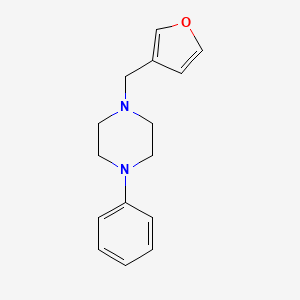

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

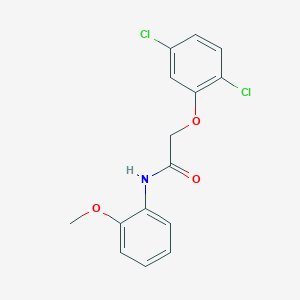

![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)

![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)